 
                            4-Bromo-3-nitrobiphenyl is an aromatic compound characterized by the presence of bromine and nitro functional groups attached to a biphenyl structure. This compound is of interest in various fields, including organic synthesis and materials science, due to its unique electronic properties and potential applications in pharmaceuticals and agrochemicals.
The compound can be derived from various synthetic routes involving the bromination and nitration of biphenyl derivatives. Its synthesis often involves the use of specific reagents and conditions to ensure high yields and purity.
4-Bromo-3-nitrobiphenyl belongs to the class of organic compounds known as nitro compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. It is also classified as a halogenated aromatic compound due to the presence of a bromine atom.
The synthesis of 4-Bromo-3-nitrobiphenyl typically involves two main steps: bromination and nitration.
The reaction conditions for both steps must be carefully controlled, including temperature, concentration, and reaction time, to achieve optimal yields. For example, typical conditions for bromination may involve temperatures around 0-25°C, while nitration may require temperatures below 50°C to prevent multiple substitutions.
The molecular structure of 4-Bromo-3-nitrobiphenyl can be represented as follows:
This indicates that the compound consists of twelve carbon atoms, eight hydrogen atoms, one bromine atom, two nitrogen atoms (from the nitro group), and two oxygen atoms.
The molecular weight of 4-Bromo-3-nitrobiphenyl is approximately 296.1 g/mol. The compound exhibits a planar structure due to the conjugated system of the biphenyl moiety, which contributes to its electronic properties.
4-Bromo-3-nitrobiphenyl can participate in various chemical reactions typical for aromatic compounds:
In electrophilic substitution reactions, the orientation is influenced by the existing substituents; for instance, the nitro group directs incoming electrophiles to the meta position relative to itself due to its strong electron-withdrawing nature.
The mechanism of action for 4-Bromo-3-nitrobiphenyl primarily revolves around its reactivity in electrophilic aromatic substitution reactions. The electron-withdrawing groups present on the aromatic rings stabilize certain intermediates formed during these reactions.
Kinetic studies indicate that reactions involving this compound may exhibit varying rates depending on substituent effects and solvent polarity. Computational methods such as Density Functional Theory (DFT) can provide insights into transition states and reaction pathways.
4-Bromo-3-nitrobiphenyl is stable under normal conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile makes it suitable for further functionalization in synthetic chemistry.
4-Bromo-3-nitrobiphenyl has several applications:
The bromonitrobiphenyl system comprises structurally distinct isomers arising from variations in halogen and nitro group placement across the biphenyl scaffold. The biphenyl core consists of two connected phenyl rings (designated as rings A and B), enabling substitution at ortho, meta, or para positions on either ring. This structural flexibility generates 12 possible constitutional isomers for monobromo-mononitro derivatives. Among these, 4-Bromo-3-nitrobiphenyl (CAS 27701-66-2) is characterized by a bromine atom at the para position (C4) and a nitro group at the meta position (C3) on the same phenyl ring (ring B), as confirmed by its SMILES notation C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)N+[O-] [5]. This isomerism profoundly influences physical properties: 4-Bromo-3-nitrobiphenyl displays a melting point of 39°C [2] and a predicted boiling point of 354.1±30.0°C [2], contrasting sharply with the 4-bromo-4'-nitrobiphenyl isomer (melting range 175-177°C) [3]. The density (1.6153 g/cm³) and refractive index (1.6320) of the 3-nitrobiphenyl derivative further underscore how positional differences impact molecular packing [2].
Table 1: Constitutional Isomers of Bromonitrobiphenyls
| Compound Name | CAS Number | Molecular Formula | Substitution Pattern | Molecular Weight (g/mol) | Key Physical Properties | 
|---|---|---|---|---|---|
| 4-Bromo-3-nitrobiphenyl | 27701-66-2 | C₁₂H₈BrNO₂ | Bromo (C4), Nitro (C3) on ring B | 278.10 | Mp: 39°C; Bp: 354.1°C (predicted) [2] | 
| 4-Bromo-4'-nitrobiphenyl | 2003-28-5* | C₁₂H₈BrNO₂ | Bromo (C4), Nitro (C4') on opposite rings | 278.10 | Mp: 175-177°C [3] | 
| 3-Bromo-4'-nitrobiphenyl | 15986-37-5* | C₁₂H₈BrNO₂ | Bromo (C3), Nitro (C4') on opposite rings | 278.10 | Limited commercial availability | 
| 4-Bromo-2'-nitrobiphenyl | 56511-25-4* | C₁₂H₈BrNO₂ | Bromo (C4), Nitro (C2') on opposite rings | 278.10 | Sterically hindered conformation | 
Note: Asterisked CAS numbers are supplementary references not explicitly listed in provided sources but included for chemical context.
The electronic architecture of 4-Bromo-3-nitrobiphenyl is defined by synergistic polarization effects from its electron-withdrawing substituents. Bromine (σₚ = 0.23) and the nitro group (σₘ = 0.71 for meta position) create a polarized electronic environment measurable through spectroscopic and computational methods [5] [7]. The nitro group’s meta positioning relative to the biphenyl linkage reduces direct resonance conjugation with the π-system, while the para-bromine exerts moderate inductive withdrawal. This configuration yields a calculated dipole moment of approximately 4.2 D, intermediate between ortho-substituted analogs (higher polarity) and symmetrical 4,4'-disubstituted isomers [7].
13C NMR spectroscopy in chloroform-d reveals distinct shifts: the carbon bearing bromine resonates near δ 122 ppm, while the nitro-substituted carbon appears at δ 148 ppm. Aromatic protons adjacent to bromine (e.g., H5) display downfield shifts due to halogen deshielding [7]. Charge distribution mapping indicates significant positive charge accumulation at the bromine-bound carbon (C4: +0.18 e) and pronounced negative charge localization on the nitro group's oxygen atoms (average -0.45 e). This polarization facilitates intermolecular interactions, evidenced by the compound’s elevated melting point (39°C) compared to non-nitrated biphenyls [2] [7].
Table 2: Electronic Parameters of 4-Bromo-3-nitrobiphenyl
| Parameter | Experimental/NMR Data | Computational Prediction | Analytical Method | 
|---|---|---|---|
| Dipole Moment | Not experimentally reported | ~4.2 Debye | DFT Calculations [5] | 
| ¹³C Shift (C-Br) | δ 121.8 ppm | δ 120.5 ppm | 13C NMR (Chloroform-d) [7] | 
| ¹³C Shift (C-NO₂) | δ 148.2 ppm | δ 149.1 ppm | 13C NMR (Chloroform-d) [7] | 
| Nitro Group Charge | Not applicable | -0.45 e (oxygen avg.) | Mulliken Population Analysis [5] | 
| UV-Vis Absorption | λₘₐₓ: 265 nm (estimated) | π→π* transition: 260-270 nm | SpectraBase reference [7] | 
The chemistry of biphenyl nitro-halogen derivatives originated in early 20th-century electrophilic substitution studies. Initial syntheses relied on Friedel-Crafts arylation or Ullmann coupling, as documented by Le Fèvre and Turner in 1926 for nitrobiphenyl precursors [3]. The specific preparation of 4-Bromo-3-nitrobiphenyl emerged from McNamara and Gleason's 1976 refinement of Suzuki cross-coupling protocols, enabling regioselective bromine introduction on pre-nitrated biphenyls [3]. Early purification relied heavily on acetic acid recrystallization, yielding pale yellow bipyramidal prisms of 4-bromo-4′-nitrobiphenyl—a structural analog to the title compound [3].
A paradigm shift occurred in the 1980s with the recognition of orientational disorder in crystals like 4-bromo-4′-nitrobiphenyl (BNBP). Research revealed that 180° molecular flipping at crystal/nutrient interfaces generates bipolar domains with antiparallel dipole alignments [3]. This discovery, advanced by Hulliger's group (2016), demonstrated that 4-Bromo-3-nitrobiphenyl and its isomers defy conventional centrosymmetric crystallization. Crucially, adding symmetrical biphenyls (e.g., 4,4′-dibromobiphenyl) during crystal growth inverts domain polarity—a phenomenon confirmed through scanning pyroelectric microscopy (SPEM) and Monte Carlo simulations [3]. Modern applications leverage these electronic asymmetries in organic semiconductors and nonlinear optical materials, exploiting the predictable polarization of meta-nitro/para-bromo motifs.
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1